molecular formula C13H10BrClN2O3 B8498869 5-Bromo-1-(2-chlorophenyl)-4-formyl-1h-pyrazole-3-carboxylic acid ethyl ester

5-Bromo-1-(2-chlorophenyl)-4-formyl-1h-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B8498869
M. Wt: 357.58 g/mol
InChI Key: YLNWVSSVRPRJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07145012B2

Procedure details

To a stirred solution of 1-(2-chloro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester I-1a (18.2 g) and phosphorus oxybromide (39 g) in 1,2-dichloroethane (200 ml) was added dimethylformamide (10.5 ml) over a 15-min period. The resulting mixture was heated at reflux for 3 hours, cooled, then an additional portion of phosphorus oxybromide (98 g) was added and refluxing was continued for 20 hours. The black reaction mixture was cooled, poured over ice (150 g) and stirred for 30 minutes. The mixture was extracted with dichloromethane (2×), the combined organic layers dried over magnesium sulfate and concentrated in vacuo to afford a dark oil. The oil was passed through a 200 g plug of silica gel, elueting with 30% hexanes:dichloromethane to afford the title compound (I-1b) as a yellow solid, 8.3 g.
Name
1-(2-chloro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Four
[Compound]
Name
plug
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9](O)[N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[N:7]=1)=[O:5])[CH3:2].P(Br)(Br)([Br:21])=O.CN(C)[CH:26]=[O:27].ClCCl>ClCCCl>[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH:26]=[O:27])=[C:9]([Br:21])[N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
1-(2-chloro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)O)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
10.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Four
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Five
Name
plug
Quantity
200 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Seven
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The black reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1C=O)Br)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.